p-Cumylphenyl acetate
Description
Historical Context and Early Chemical Investigations of Phenyl Acetates
The study of phenyl acetates, the class of compounds to which p-cumylphenyl acetate (B1210297) belongs, is rooted in the broader history of ester synthesis and rearrangement reactions. Esters are organic compounds formed from the reaction of an acid with an alcohol. numberanalytics.compcc.eu The synthesis of phenyl acetate itself can be achieved by reacting phenol (B47542) with acetic anhydride (B1165640) or acetyl chloride. wikipedia.org
A significant reaction in the history of phenyl acetates is the Fries rearrangement, named after the German chemist Karl Theophil Fries. wikipedia.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by Lewis acids. wikipedia.orgorganic-chemistry.org The reaction is selective for the ortho and para positions on the aromatic ring, and the preferred product can be influenced by reaction conditions such as temperature. wikipedia.orgpw.live For instance, lower temperatures (around 60°C or less) tend to favor the formation of the para-isomer, while higher temperatures (above 160°C) favor the ortho-isomer. pw.live This rearrangement has been a cornerstone in synthetic organic chemistry for preparing acyl phenols. organic-chemistry.org
Early investigations into esterification processes laid the groundwork for the synthesis of a wide variety of esters, including those with more complex substituents like p-cumylphenyl acetate. acs.org The development of various catalytic methods, including the use of both Brønsted and Lewis acids, has been crucial in advancing the synthesis of phenyl acetates. organic-chemistry.orgsci-hub.se
Positioning of this compound within Ester Chemistry Research
This compound, with its distinct cumyl group, has found its niche in several areas of chemical research and application. It is recognized as an intermediate in the synthesis of other chemical compounds. ontosight.ai Research has explored its utility in various industrial formulations. For example, it has been investigated for its effects on the properties of plastic compositions and epoxy flooring compounds, where it can act as a modifier to improve flexibility and other physical characteristics. google.com
The compound is also part of the broader study of esters used as flavoring and fragrance agents due to their characteristic odors. numberanalytics.comontosight.ai While specific organoleptic notes for this compound are not extensively detailed in readily available literature, the general class of esters is well-known for these applications. flavscents.com
Furthermore, research into the synthesis of this compound itself contributes to the ongoing development of esterification and transesterification reactions. The synthesis often involves the reaction of p-cumylphenol with an acetylating agent like acetic anhydride. chemsrc.com
Fundamental Structural Elements and their Implications for Chemical Behavior
The chemical behavior of this compound is a direct consequence of its molecular structure. The key structural elements are the acetate group, the phenyl ring, and the para-substituted cumyl group.
The ester functional group (-O-C=O) is central to its reactivity. It can undergo hydrolysis, breaking down into p-cumylphenol and acetic acid or an acetate salt. wikipedia.org This ester linkage is also susceptible to rearrangement reactions, most notably the Fries rearrangement, which would lead to the formation of hydroxy-cumylphenyl ketones. wikipedia.org
The phenyl ring is an aromatic system that influences the electronic properties of the ester. The acetyl group attached to the phenolic oxygen is an electron-withdrawing group, which can affect the reactivity of the phenyl ring in electrophilic aromatic substitution reactions.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C17H18O2 |
| Molecular Weight | 254.32 g/mol |
| Boiling Point | 354.1°C at 760 mmHg |
| Density | 1.058 g/cm³ |
| Flash Point | 121°C |
| Water Solubility | 5.793 mg/L @ 25 °C (estimated) |
| LogP | 3.93780 |
This table is based on data from multiple sources. flavscents.comchemsrc.comchemspider.com
Structure
3D Structure
Properties
CAS No. |
24133-73-1 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C17H18O2/c1-13(18)19-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI Key |
AWLNMOJGJLOVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for P Cumylphenyl Acetate and Analogues
Direct Esterification Approaches for p-Cumylphenyl Acetate (B1210297)
Direct esterification is a primary and straightforward method for synthesizing p-cumylphenyl acetate. This process typically involves the reaction of p-cumylphenol with an acetylating agent.
The synthesis of this compound is often facilitated by a catalyst to enhance the reaction rate and yield. The process can involve the reaction of p-cumylphenol with acetic anhydride (B1165640) or acetic acid in the presence of a suitable catalyst. For instance, the production of acetate cumic aldehyde methyl esters, a related compound, utilizes sulfuric acid or hydrochloric acid as a catalyst with reaction temperatures between 100-115 °C. google.com
In the broader context of ester synthesis, various catalytic systems have been developed. For example, a novel and efficient N,N'-carbonyldiimidazole-catalyzed protocol has been illustrated for the direct esterification of P(O)-OH compounds using phenols as esterification reagents. researchgate.net While not directly mentioning this compound, this highlights the diversity of catalysts available for esterification reactions involving phenols. Another example is the use of a dual catalyst system, such as sodium hydroxide (B78521) with a TMAH co-catalyst, in reactions involving phenolic compounds like p-tert-octylphenol and bis(p-cumylphenyl) carbonate. scispace.comsemanticscholar.org
The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For the related synthesis of cumylphenol, acid catalysts are employed in the reaction of phenol (B47542) and alpha-methylstyrene. google.com
Table 1: Catalytic Systems in Ester Synthesis
| Catalyst/Reagent | Reactants | Product Type | Reference |
| Sulfuric acid or Hydrochloric acid | Isopropylbenzyl alcohol and acetic anhydride/acetic acid | Acetate cumic aldehyde methyl esters | google.com |
| N,N'-carbonyldiimidazole | P(O)-OH compounds and phenols | O-aryl phosphinates, phosphonates, and phosphates | researchgate.net |
| Sodium hydroxide and TMAH | p-tert-octylphenol and bis(p-cumylphenyl) carbonate | Polycarbonates | scispace.comsemanticscholar.org |
| Acid Catalyst | Phenol and alpha-methylstyrene | Cumylphenol | google.com |
In line with the principles of green chemistry, there is a growing interest in developing solvent-free and environmentally benign methods for chemical synthesis. researchgate.netacs.org These protocols aim to minimize or eliminate the use of hazardous solvents, reduce waste, and improve atom economy. researchgate.netacs.org
Microwave-assisted organic synthesis is one such green approach that can lead to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. mdpi.com While specific examples for this compound are not detailed in the provided results, the general applicability of these methods to ester synthesis is well-established. For instance, the synthesis of various heterocyclic compounds and β-lactams has been successfully achieved using microwave irradiation, often with reduced solvent usage. mdpi.com
Solvent-free reactions, where the reactants themselves act as the reaction medium, represent another important green chemistry strategy. orientjchem.org The synthesis of benzilic acid from benzil (B1666583) and KOH can be conducted in a solvent-free manner by heating the mixture on a water bath. researchgate.net These principles can be extrapolated to the synthesis of this compound, potentially by reacting p-cumylphenol directly with an acetylating agent under solvent-free conditions, possibly with a solid-supported catalyst.
Table 2: Green Chemistry Approaches in Organic Synthesis
| Green Chemistry Principle | Application | Potential Benefit for this compound Synthesis |
| Use of Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. researchgate.netrsc.org | Reduced environmental impact and improved safety profile of the synthesis process. |
| Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com | Faster production and lower energy costs. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org | Minimized waste generation. |
| Catalysis | Using catalysts to enhance reaction efficiency and reduce the need for stoichiometric reagents. acs.org | Increased yield and reduced byproducts. |
Derivatization Strategies from Related Cumylphenyl Precursors
The synthesis of this compound can also be approached through the chemical modification of other cumylphenyl compounds. This involves transforming existing functional groups into the desired acetate ester.
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comlkouniv.ac.in In the context of this compound, a key FGI would be the esterification of a p-cumylphenol precursor. This is a classic example of converting a hydroxyl group (-OH) into an acetate group (-OCOCH3). solubilityofthings.com
The process of converting an alcohol (in this case, a phenol) to an ester is a well-established transformation. solubilityofthings.com This can be achieved by reacting the phenol with an acyl halide (like acetyl chloride) or an acid anhydride (like acetic anhydride), often in the presence of a base such as pyridine (B92270) to neutralize the acidic byproduct. ub.edu
Retrosynthetic analysis, a technique used to plan organic syntheses, would identify the p-cumylphenol and an acetylating agent as the logical precursors to this compound through a C-O bond disconnection. lkouniv.ac.in
The synthesis of structural analogues and isomers of this compound involves using different starting materials or modifying the synthetic route. For instance, to create analogues, one could start with substituted phenols or use different acylating agents.
The synthesis of isomers, such as o-cumylphenyl acetate or m-cumylphenyl acetate, would require starting with the corresponding o-cumylphenol (B105481) or m-cumylphenol. The synthesis of these precursors often involves the reaction of phenol with α-methylstyrene, which can yield a mixture of isomers. google.com The reaction conditions can be optimized to favor the formation of a particular isomer, such as the para-isomer. google.com
The synthesis of more complex analogues, such as those with different ester groups, would involve reacting p-cumylphenol with different acid chlorides or anhydrides. For example, the preparation of O-(p-cumylphenyl)dimethylthiocarbamate involves reacting p-cumylphenol with dimethylthiocarbamoyl chloride. gla.ac.uk Similarly, the synthesis of various pyrene-imidazole based isomers has been achieved through a one-pot reaction, demonstrating methods for creating complex structural variations. mdpi.com
Advanced Synthesis Techniques for this compound (e.g., Custom Synthesis, Isotope Labeling)
For specific research or application needs, advanced synthesis techniques such as custom synthesis and isotope labeling can be employed for this compound.
Custom synthesis services are offered by various chemical companies to produce specific compounds that are not commercially available in the desired quantity or purity. enamine.nettocris.comrichmanchemical.com These services can perform multi-step organic syntheses, including asymmetric synthesis and the preparation of complex molecules on scales ranging from milligrams to kilograms. enamine.nettocris.com
Isotope labeling involves incorporating isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the molecule. This is a powerful tool for mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis. For example, isotope-labeled acetate, such as ¹⁴C-acetate, is commonly used to study fatty acid and glycerolipid metabolism. nih.govosti.gov Phenyl acetate-d5, a deuterium-labeled version of phenyl acetate, is available for research purposes. medchemexpress.com A custom synthesis approach could be used to prepare this compound with isotopic labels at specific positions within the molecule, for instance, by using isotopically labeled acetic anhydride or p-cumylphenol.
Reaction Mechanisms and Intrinsic Reactivity of P Cumylphenyl Acetate
Nucleophilic Acyl Substitution Pathways of the Acetate (B1210297) Moiety
The reactivity of p-cumylphenyl acetate in nucleophilic acyl substitution reactions is fundamentally governed by the general mechanism for carboxylic acid derivatives. This process typically involves a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The reaction commences with the attack of a nucleophile on the electrophilic carbonyl carbon of the acetate group, leading to the formation of a tetrahedral intermediate. oregonstate.eduuomustansiriyah.edu.iq This intermediate is generally unstable and subsequently collapses, expelling the p-cumylphenoxide ion as the leaving group and reforming the carbonyl double bond to yield a new acyl compound. libretexts.org
Thermal Decomposition and Pyrolysis Mechanisms
The thermal degradation of this compound involves complex processes that are highly dependent on temperature and the surrounding atmosphere.
Kinetic Studies of Unimolecular Elimination Reactions
Kinetic parameters for such reactions, including activation energy and the pre-exponential factor, can be determined using techniques like thermogravimetric analysis (TGA). jcsp.org.pkresearchgate.net Theoretical studies using computational methods can also provide insights into the transition state geometry and the concerted, non-synchronous nature of the bond-breaking and bond-forming events. researchgate.net
Oxidative and Reductive Transformations of this compound
Information regarding specific oxidative and reductive transformations of this compound is limited in the provided search results. However, general principles of organic chemistry can be applied.
Oxidative Transformations: Oxidation of this compound would likely target the alkyl side chain (the cumyl group) or the aromatic rings. Strong oxidizing agents could potentially cleave the cumyl group or oxidize the aromatic rings, leading to a variety of degradation products. The specific products would depend on the oxidant used and the reaction conditions.
Reductive Transformations: The ester functional group in this compound can be reduced. For example, treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would be expected to reduce the acetate group to an alcohol, yielding p-cumylphenol and ethanol. Catalytic hydrogenation could potentially reduce the aromatic rings under harsh conditions, but this is generally more difficult than ester reduction. The reduction of palladium acetate to form palladium nanoparticles in the presence of similar polymeric structures suggests that the metal center of an acetate can be a site for reduction. researchgate.net
Photochemical Reactivity and Degradation Pathways
The photochemical reactivity of this compound is expected to be influenced by the presence of the aromatic rings, which are strong chromophores that can absorb UV radiation. Upon absorption of UV light, the molecule can undergo several degradation pathways.
One common photochemical reaction for aromatic esters is the photo-Fries rearrangement. researchgate.net In this reaction, the acyl group migrates from the phenolic oxygen to the aromatic ring, typically to the ortho and para positions, yielding hydroxyacetophenone derivatives. The degradation can be an auto-accelerating process initiated by the formation of these rearrangement products. researchgate.net
In addition to rearrangement, photodegradation can also proceed through photo-oxidation, involving the reaction of the excited molecule with oxygen. This can lead to the formation of various oxidation products and chain cleavage. researchgate.net The presence of UV absorbers can help to mitigate this degradation by absorbing the harmful UV radiation. epo.org The degradation products can be complex and may include smaller volatile molecules as well as larger, cross-linked structures. researchgate.net
Exploration of Concerted and Stepwise Reaction Mechanisms
The distinction between concerted and stepwise reaction mechanisms is a fundamental concept in understanding the reactivity of this compound. psiberg.com
Nucleophilic Acyl Substitution: As discussed, this reaction proceeds through a stepwise mechanism involving the formation and subsequent collapse of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Each step has its own transition state. psiberg.com
Thermal Elimination (Pyrolysis): The pyrolytic elimination of esters to form an alkene and a carboxylic acid is often a concerted reaction, proceeding through a single, cyclic transition state where bond breaking and bond formation occur simultaneously. researchgate.netscribd.com This avoids the formation of high-energy intermediates. psiberg.com
Other Reactions: The mechanisms of other potential reactions, such as electrophilic aromatic substitution on the phenyl rings or radical reactions, could be either stepwise or concerted depending on the specific reactants and conditions. For instance, some reactions can exist on the boundary between concerted and stepwise pathways, where the transition state is highly asynchronous. nih.gov The stability of potential intermediates, such as carbocations or carbanions, plays a crucial role in determining whether a reaction will proceed in a stepwise fashion. researchgate.netmasterorganicchemistry.com Computational chemistry is a valuable tool for investigating the energy profiles of different potential pathways and determining whether a reaction is likely to be concerted or stepwise. nih.gov
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of p-cumylphenyl acetate (B1210297), offering precise information about the chemical environment of each proton and carbon atom.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Assignments
The ¹H and ¹³C NMR spectra of p-cumylphenyl acetate provide the fundamental data for its structural confirmation. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic rings. The electron-donating nature of the cumyl group and the electron-withdrawing character of the acetate group modulate the resonance frequencies of the nearby nuclei.
In the ¹H NMR spectrum, the protons of the two methyl groups of the cumyl substituent are expected to appear as a singlet at approximately 1.7 ppm. The aromatic protons will exhibit complex splitting patterns in the range of 7.0-7.5 ppm. The protons on the phenyl ring attached to the cumyl group will show a distinct pattern from those on the phenyl ring of the acetate moiety. The methyl protons of the acetate group will appear as a singlet, typically downfield around 2.3 ppm, due to the deshielding effect of the adjacent carbonyl group.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester is the most deshielded, appearing around 169 ppm. The quaternary carbon of the cumyl group is also significantly deshielded. The methyl carbons of the cumyl and acetate groups will have characteristic shifts in the aliphatic region of the spectrum. The aromatic carbons will resonate in the 120-150 ppm range, with their precise shifts determined by the substitution pattern. A study on the ¹³C NMR spectra of substituted phenyl acetates confirms that the substituent effects on the aromatic carbon nuclei are generally additive, allowing for reasonable prediction of their chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetate CH₃ | ~2.3 (s, 3H) | ~21.0 |
| Cumyl C(CH₃)₂ | ~1.7 (s, 6H) | ~31.0 |
| Cumyl C (CH₃)₂ | - | ~42.0 |
| Aromatic CH | ~7.0-7.5 (m) | ~120-130 |
| Aromatic C-O | - | ~148.0 |
| Aromatic C-C(CH₃)₂ | - | ~149.0 |
| Carbonyl C=O | - | ~169.0 |
Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
While one-dimensional NMR provides information on the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in the this compound molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For instance, it would show correlations between the aromatic protons on the same ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
A correlation between the acetate methyl protons and the carbonyl carbon, confirming the acetate fragment.
Correlations from the aromatic protons to various aromatic carbons, aiding in the unambiguous assignment of the aromatic systems.
Correlations between the cumyl methyl protons and the quaternary cumyl carbon, as well as the adjacent aromatic carbon.
These 2D NMR techniques, used in concert, provide a detailed and unambiguous map of the molecular structure of this compound.
Solid-State NMR Investigations of this compound
Solid-state NMR (ssNMR) spectroscopy would offer valuable insights into the structure and dynamics of this compound in its crystalline or amorphous solid forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Fourier Transform Infrared (FTIR) Analysis of Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations such as stretching and bending.
The FTIR spectrum of this compound is expected to be dominated by several key absorption bands:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1760-1740 cm⁻¹.
C-O Stretch: Esters typically show two C-O stretching bands. An asymmetric C-C-O stretch is expected around 1250-1200 cm⁻¹, and a symmetric O-C-C stretch will appear in the 1100-1000 cm⁻¹ region.
Aromatic C=C Stretch: Multiple bands of medium to weak intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the two aromatic rings.
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed in the 3000-2850 cm⁻¹ range.
Table 2: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Ester C=O Stretch | 1760-1740 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| Asymmetric C-C-O Stretch | 1250-1200 | Strong |
| Symmetric O-C-C Stretch | 1100-1000 | Strong |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary vibrational technique to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for fingerprinting the hydrocarbon backbone and aromatic rings of this compound.
Key expected signals in the Raman spectrum would include:
Aromatic Ring Vibrations: Strong signals corresponding to the breathing modes of the phenyl rings.
C-C Stretching: Vibrations of the cumyl group's carbon skeleton.
Symmetric CH₃ Deformations: The symmetric bending of the methyl groups.
The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, which is invaluable for identification, quality control, and studying intermolecular interactions.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds. By ionizing molecules and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, detailed structural information can be obtained.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing moderately polar and large molecules, often minimizing fragmentation and preserving the molecular ion. nih.gov In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer.
For this compound, ESI-MS would typically be run in positive ion mode. The molecule would likely be detected as a protonated species [M+H]⁺ or as an adduct with a cation present in the mobile phase, such as sodium [M+Na]⁺. Given the molecular formula C₁₇H₁₈O₂, the exact mass of the neutral molecule is 254.1307 g/mol . Therefore, the expected ions would be:
[M+H]⁺: m/z 255.1385
[M+Na]⁺: m/z 277.1204
Tandem mass spectrometry (MS/MS) experiments on the isolated precursor ion (e.g., m/z 255.1385) would induce fragmentation. This process, often achieved through collision-induced dissociation (CID), helps to confirm the structure. The fragmentation patterns observed in ESI-MS/MS are often similar to those seen in electron ionization, providing valuable structural data. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is ideal for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides identification of each separated component. japsonline.com
In a typical GC-MS analysis using electron ionization (EI) at 70 eV, this compound would undergo fragmentation, producing a characteristic mass spectrum that serves as a molecular "fingerprint". uni-saarland.de The molecular ion peak (M⁺·) at m/z 254 would be observed, and its presence is crucial for confirming the molecular weight.
Key Predicted Fragmentation Pathways:
Loss of the acetyl group as a ketene (B1206846): A common rearrangement in acetate esters leads to the loss of CH₂=C=O (42 Da), resulting in an ion corresponding to p-cumylphenol at m/z 212.
Formation of the acylium ion: Cleavage of the ether oxygen bond would form a stable acetyl cation, [CH₃CO]⁺, which is a hallmark of acetate esters and would produce a strong peak at m/z 43.
Loss of the cumyl group: Cleavage of the bond between the phenyl ring and the cumyl group (C₉H₁₁) would lead to a fragment at m/z 135.
Formation of the cumyl cation: The isopropylbenzyl (cumyl) cation [C₉H₁₁]⁺ itself is a stable tertiary carbocation and would likely appear at m/z 119, arising from the cleavage of the bond to the phenyl ring.
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 254 | [C₁₇H₁₈O₂]⁺· | Molecular Ion (M⁺·) |
| 212 | [HOC₆H₄C(CH₃)₂C₆H₅]⁺· | Loss of ketene (-CH₂CO) |
| 119 | [C(CH₃)₂C₆H₅]⁺ | Cumyl cation |
| 43 | [CH₃CO]⁺ | Acetylium ion |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule. For this compound, which is a solid at room temperature, single-crystal XRD could reveal the specific spatial orientation of the cumyl group relative to the phenyl acetate moiety.
The process involves growing a suitable single crystal, mounting it in an X-ray diffractometer, and irradiating it with monochromatic X-rays. scielo.org.mx The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined and the crystal structure refined. dtu.dk
Information obtained from XRD analysis would include:
Conformation: The dihedral angles defining the shape of the molecule, such as the twist between the two phenyl rings of the cumyl group and the orientation of the acetate group.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions like van der Waals forces or C-H···π interactions.
Unit Cell Dimensions: The precise measurements of the crystallographic unit cell (a, b, c, α, β, γ).
Currently, specific crystallographic data for this compound is not available in open-access crystallographic databases. If such a study were performed, it would provide unparalleled insight into its solid-state structure. Powder XRD (PXRD) could also be used to analyze a polycrystalline sample, providing information about the crystalline phases present but not a full structural solution without advanced modeling. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nih.gov The technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-systems. scispace.com
The structure of this compound contains two main chromophores: the phenyl rings and the carbonyl group (C=O) of the ester. The expected electronic transitions would be π → π* and n → π*.
π → π Transitions:* These are high-energy transitions associated with the aromatic rings. The benzene (B151609) ring itself has characteristic absorptions below 200 nm and a weaker, structured band (the B-band) around 255 nm. In this compound, the substituted phenyl rings would cause a bathochromic (red) shift to longer wavelengths. Strong absorption bands are expected in the 200-280 nm region. science-softcon.de
n → π Transitions:* This transition involves promoting a non-bonding electron (from one of the lone pairs on the ester's oxygen atoms) to an anti-bonding π* orbital of the carbonyl group. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths than the main π → π* transitions, often appearing as a shoulder on the main absorption band or a weak band above 300 nm. nih.gov
The UV-Vis spectrum provides a characteristic fingerprint and can be used for quantitative analysis according to the Beer-Lambert Law. nih.gov
| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Region | Relative Intensity (ε) |
|---|---|---|---|
| π → π | Aromatic Rings (Phenyl) | ~220-280 nm | High |
| n → π | Carbonyl Group (C=O) | ~280-320 nm | Low |
Chromatographic Separation and Purification Techniques
The purification of synthetic organic compounds is critical to remove starting materials, by-products, and other impurities. For a moderately polar compound like this compound, liquid chromatography is the most common and effective method.
Column Chromatography: This is the standard technique for purification on a preparative scale. A glass column is packed with a solid stationary phase, most commonly silica (B1680970) gel. The crude product mixture is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase) is passed through. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. rsc.org For this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent like ethyl acetate. biotech-asia.org The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the sample is spotted onto a plate coated with silica gel. The plate is then placed in a chamber with a shallow pool of the mobile phase. As the solvent moves up the plate by capillary action, it separates the components of the mixture. The retention factor (Rf) for each spot can be calculated and used to identify components and assess purity. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): For very high purity requirements or for analytical quantification, HPLC is the method of choice. It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with much smaller particles, resulting in significantly higher resolution and faster separation times. sigmaaldrich.com Both normal-phase (with a polar stationary phase) and reverse-phase (with a non-polar stationary phase) HPLC could be employed for the analysis and purification of this compound.
Theoretical and Computational Chemistry Studies of P Cumylphenyl Acetate
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. By examining related compounds, we can infer the electronic properties of p-cumylphenyl acetate (B1210297).
Energy Minimization and Conformational Analysis
The conformational landscape of p-cumylphenyl acetate is primarily dictated by the rotational freedom around the ester linkage and the orientation of the cumyl group. Studies on phenyl acetate have shown that its conformational preference is governed by a delicate balance of steric effects and n→π* interactions. nih.govresearchgate.net It has been demonstrated through gas-phase spectroscopy and quantum chemical calculations that phenyl acetate predominantly adopts a cis conformation, where the methyl group of the acetate is oriented away from the phenyl ring. nih.gov This preference is attributed to favorable n→π* interactions between the lone pair of electrons on the carbonyl oxygen and the π* orbitals of the phenyl ring, which is absent in the higher-energy trans conformer. nih.gov The trans conformer is destabilized by approximately 3 kcal/mol due to steric repulsion between the methyl group and the phenyl ring. nih.gov
For this compound, the bulky cumyl group attached to the phenyl ring would likely introduce further steric hindrance, potentially influencing the tilt of the phenyl ring relative to the acetate group. Rotational spectrum analysis of phenyl acetate has revealed a non-planar structure where the phenyl ring is tilted out of the O-(C=O)-C plane by about 72°. mdpi.com A similar tilted arrangement would be expected for this compound. The potential energy surface, as calculated for phenyl acetate, shows very broad and flat minima, indicating conformational flexibility. mdpi.comresearchgate.net
A computational study on 4-cumyl phenol (B47542), which differs from this compound only by a hydroxyl group instead of an acetate group, provides further insight. DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to obtain its optimized structural parameters. tandfonline.com
Table 1: Calculated Conformational Data for Analogous Compounds
| Compound | Method | Key Finding | Reference |
| Phenyl Acetate | Gas-phase Spectroscopy & Quantum Chemistry | Predominantly cis conformer due to n→π* interaction and steric effects. Trans conformer is ~3 kcal/mol higher in energy. | nih.gov |
| Phenyl Acetate | MP2/6-311G++(d,p) | Non-planar structure with the phenyl ring tilted ~72° out of the O-(C=O)-C plane. | mdpi.com |
| 4-Cumyl Phenol | B3LYP/6-31G(d,p) | Optimized structural parameters determined. | tandfonline.com |
This table is generated based on data from analogous compounds to infer the properties of this compound.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of a molecule.
For cumene (B47948), DFT calculations have determined a HOMO-LUMO energy gap of 6.331 eV, suggesting high stability. nepjol.info The global reactivity descriptors for cumene have also been calculated, providing insights into its chemical potential, hardness, and electrophilicity. nepjol.info
A study on 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate, a more complex acetate-containing molecule, showed that the calculated HOMO and LUMO energies indicate the occurrence of charge transfer within the molecule. nih.gov In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich p-cumylphenyl moiety, while the LUMO would likely be centered on the acetate group's carbonyl carbon, which is susceptible to nucleophilic attack. The presence of the electron-donating cumyl group would raise the HOMO energy, making the molecule more susceptible to electrophilic attack on the aromatic ring.
Table 2: Calculated Electronic Properties of Analogous Compounds
| Compound | Method | HOMO-LUMO Gap (eV) | Key Finding | Reference |
| Cumene | DFT | 6.331 | High chemical stability. | nepjol.info |
| 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate | B3LYP/6-31+G(d,p) | - | Charge transfer occurs within the molecule. | nih.gov |
| p-Cumylphenol | M06-2X/6-31G(d,p) | - | Tends to have hard-hard (charge-controlled) interactions in receptor binding. | mdpi.comresearchgate.net |
This table is generated based on data from analogous compounds to infer the properties of this compound.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions, including identifying transition states and calculating activation energies.
Prediction of Activation Energies and Reaction Pathways
While specific reaction mechanisms for this compound have not been computationally detailed, studies on analogous reactions provide a framework for understanding its reactivity. The synthesis of esters, such as this compound, typically proceeds through acid-catalyzed esterification. DFT calculations on the synthesis of ethyl acetate have shown that the rate-determining step is the nucleophilic addition of the alcohol to the protonated carboxylic acid, with a calculated energy barrier of 19.6 kcal/mol. nih.gov
The hydrolysis of esters is another critical reaction. DFT studies on the acid-catalyzed hydrolysis of esters suggest a two-step mechanism involving the protonation of the ester's alkyl-oxygen, which generates a highly reactive acylium ion. rsc.org This protonation is the rate-controlling step, with activation energies in the range of 4-10 kcal/mol. rsc.org For the neutral hydrolysis of ethyl acetate, the conformational effects have been shown to result in a span of activation energies of about 3.5 kcal/mol. ukm.my
A DFT study on the acylation half-reaction with phenyl acetate as the acyl donor in an enzyme active site provides further relevant data. researchgate.net This study calculated the energetics of the reaction, which is a key step in transesterification processes. researchgate.net
Solvent Effects in this compound Reactions
The solvent environment can significantly influence reaction mechanisms and energetics. In the context of ester hydrolysis, computational studies have highlighted the role of water molecules in stabilizing transition states. For the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) in acetonitrile, a water bridge of three water molecules was found to be involved in the rate-limiting step. mdpi.com For S-ethyl trifluorothioacetate hydrolysis, the calculations complemented experimental findings on the reaction order with respect to water. mdpi.com
In the case of this compound, a non-polar aprotic solvent would favor a more concerted reaction mechanism, while a polar protic solvent could participate in the reaction by stabilizing charged intermediates and transition states through hydrogen bonding, thereby lowering the activation energy.
Molecular Dynamics Simulations for Dynamic Behavior
MD simulations are widely used to investigate the behavior of molecules in different environments, such as in solution or at interfaces. nih.govrsc.org For instance, a study on bisphenol A-polycarbonate (BPA-PC) with p-cumylphenolic end-groups investigated the interplay between adsorption energies and conformational entropy at a nickel surface using a combination of MD and DFT. acs.orgnih.gov This type of study could be analogous to understanding how this compound might behave as a plasticizer or additive in polymer systems.
Simulations of acetate ions in the presence of divalent cations have been used to understand binding affinities and modes, which is relevant for understanding potential interactions of the acetate group in this compound with metal-containing systems. rsc.org Furthermore, MD simulations are often employed in drug design to model the interaction of ligands with protein binding sites, a methodology that could be applied to this compound to explore its potential biological interactions. nih.gov
In Silico Prediction of Spectroscopic Properties
In silico, or computational, prediction of spectroscopic properties is a powerful tool in modern chemistry. It allows researchers to estimate the spectral characteristics of a molecule before its synthesis or experimental analysis, aiding in structural elucidation and characterization. These predictions are typically based on quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov
For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.govjcsp.org.pk Methods like DFT calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., tetramethylsilane). liverpool.ac.uk These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. For this compound, predictions would differentiate between the aromatic protons on the two separate phenyl rings and the distinct methyl and quaternary carbons of the cumyl group. jcsp.org.pk
Table 1: Hypothetical In Silico Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Hypothetical Predicted ¹H Shift (ppm) | Hypothetical Predicted ¹³C Shift (ppm) |
| Acetate Methyl (CH₃) | 2.30 | 21.1 |
| Cumyl Methyl (CH₃)₂ | 1.65 | 30.5 |
| Cumyl Quaternary C | - | 42.4 |
| Acetate Carbonyl (C=O) | - | 169.5 |
| C-O (Ester) | - | 149.0 |
| C-C (Cumyl) | - | 148.5 |
| Aromatic CH (para to OAc) | 7.05 | 121.5 |
| Aromatic CH (ortho to OAc) | 7.35 | 128.0 |
| Aromatic CH (Cumyl ring) | 7.20 - 7.30 | 126.0 - 128.5 |
Note: These values are illustrative and would be calculated using specific DFT functionals and basis sets.
Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves calculating the vibrational frequencies of a molecule's bonds. vixra.orgscholarsresearchlibrary.com These frequencies correspond to the absorption bands seen in an experimental IR spectrum. For an ester like this compound, key predicted vibrations would include the strong carbonyl (C=O) stretch, the C-O ester stretches, and various C-H and C=C aromatic stretches. spectroscopyonline.comlmu.edu Comparing the predicted spectrum to an experimental one can confirm the presence of these functional groups. acs.org
Table 2: Hypothetical In Silico Predicted Key IR Frequencies for this compound
| Vibrational Mode | Hypothetical Predicted Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Ester C=O Stretch | 1765 | Strong |
| Aromatic C=C Stretch | 1600, 1500 | Medium |
| Ester C-O Stretch | 1250 - 1100 | Strong |
| Aromatic C-H Bend | 900 - 675 | Strong |
Note: These values are illustrative. Actual calculations would provide a full list of vibrational modes and their corresponding frequencies and intensities. scholarsresearchlibrary.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. mdpi.commdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, an aromatic compound, these calculations would predict the wavelengths of maximum absorption (λ_max) corresponding to π → π* transitions within the phenyl rings. The inclusion of solvent models can refine these predictions to better match experimental conditions. beilstein-journals.orgresearchgate.net
Table 3: Hypothetical In Silico Predicted UV-Vis Absorption for this compound
| Transition Type | Hypothetical Predicted λ_max (nm) (in silico, gas phase) | Hypothetical Predicted λ_max (nm) (in silico, ethanol) |
| π → π* (Phenyl) | 258 | 262 |
| π → π* (Phenyl) | 215 | 218 |
Note: These values are illustrative and highly dependent on the computational method, including the functional, basis set, and solvent model employed. researchgate.net
Development and Application of Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their measured reactivity. dalalinstitute.com These relationships are fundamental in physical organic chemistry and are often expressed through linear free-energy relationships like the Hammett equation. wikipedia.org
Development of a QSRR Model: To develop a QSRR model for a reaction involving this compound, such as alkaline hydrolysis, a series of structurally related phenyl acetates would be synthesized. researchgate.net These would feature different substituents on the phenyl ring, varying in their electronic properties (electron-donating or electron-withdrawing). The rate constant (k) for the hydrolysis of each compound would be measured under identical conditions.
Computational chemistry plays a vital role by calculating molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as:
Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO).
Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft steric parameters).
Topological Descriptors: Indices that describe molecular branching and connectivity.
Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that relates the observed reactivity (e.g., log k) to the calculated descriptors. researchgate.net
Application of the QSRR Model: A successful QSRR model can be used to:
Predict Reactivity: Estimate the reaction rate for new, unsynthesized analogues.
Elucidate Mechanisms: The descriptors that are found to be significant in the model provide insight into the factors controlling the reaction. For instance, if the reactivity correlates well with Hammett's sigma (σ) constants, it indicates that electronic effects of the substituents are a dominant factor in the reaction mechanism. cdnsciencepub.comresearchgate.net For the hydrolysis of this compound, a positive rho (ρ) value in the Hammett plot would suggest that the reaction is aided by electron-withdrawing groups that stabilize the negative charge buildup in the transition state. wikipedia.org
Table 4: Hypothetical QSRR Data for the Alkaline Hydrolysis of Substituted Phenyl Acetates
| Compound (X-Ph-OAc) | Substituent (X) | Hammett Constant (σ_p) | Observed log(k/k₀) | Predicted log(k/k₀) from Model |
| Phenyl acetate | H | 0.00 | 0.00 | 0.02 |
| p-Methylphenyl acetate | p-CH₃ | -0.17 | -0.35 | -0.36 |
| p-Methoxyphenyl acetate | p-OCH₃ | -0.27 | -0.58 | -0.57 |
| This compound | p-C(CH₃)₂Ph | -0.23 (est.) | -0.48 | -0.49 |
| p-Chlorophenyl acetate | p-Cl | 0.23 | 0.50 | 0.49 |
| p-Nitrophenyl acetate | p-NO₂ | 0.78 | 1.65 | 1.64 |
Note: This table presents hypothetical data for illustrative purposes. The QSRR model would be of the form: log(k/k₀) = ρσ, where ρ is the reaction constant determined from the slope of the plot of log(k/k₀) vs. σ. dalalinstitute.com
Applications in Advanced Materials and Polymer Chemistry Research
Role as a Monomer or Co-monomer in Polymerization Studies
While not a conventional standalone monomer, p-cumylphenyl acetate (B1210297) has been investigated as a co-monomer in polymerization processes. In this capacity, it is introduced into a polymer chain alongside other monomers to modify the final properties of the polymer. For instance, in furfural-epoxy systems, the partial replacement of phenolic resins with a monomer mixture of furfural (B47365) and p-cumylphenyl acetate has been shown to improve the tensile strength of the resulting material. google.com Although the improvement is less pronounced than that observed with furfural and p-cumylphenol, it still represents a notable enhancement over the unmodified phenolic resin. google.com
Investigation as a Reactive Diluent or Chemical Modifier in Polymer Systems
One of the most significant areas of research for this compound is its use as a reactive diluent, particularly in epoxy resin systems. google.comgoogle.com Reactive diluents are substances that reduce the viscosity of a resin, improving its processability, and then become part of the polymer network during the curing process. abg-am.com This is advantageous as it avoids the use of volatile organic compounds (VOCs) that are typically used as non-reactive diluents.
The following interactive data table summarizes the effect of replacing a portion of an epoxy resin with this compound on the viscosity and mechanical properties of the resulting composite.
Furthermore, this compound has been explored as a chemical modifier in other polymer systems. kuraray.com Chemical modification involves altering the chemical structure of a polymer to impart desired properties. kuraray.com In the context of this compound, this could involve its incorporation to enhance thermal stability, impact strength, or other performance characteristics. kuraray.com
Exploration as a Chain Transfer Agent in Controlled Polymerization
In the realm of controlled polymerization, chain transfer agents play a crucial role in regulating the molecular weight of the resulting polymers. rubbernews.com While direct research on this compound as a primary chain transfer agent is not extensively documented in the provided search results, related compounds and concepts provide a basis for its potential in this area.
Chain transfer is a process where the activity of a growing polymer chain is transferred to another molecule, the chain transfer agent, which then initiates a new polymer chain. rubbernews.com This process is fundamental in controlling the degree of polymerization and, consequently, the molecular weight of the polymer. rubbernews.com Compounds with loosely bound atoms are often effective chain transfer agents. rubbernews.com
Research on reversible addition-fragmentation chain transfer (RAFT) polymerization, a type of controlled radical polymerization, has utilized agents like cumyl dithiobenzoate and cumyl phenyldithioacetate. researchgate.net These compounds share the "cumyl" structural motif with this compound, suggesting that the cumyl group can participate in radical-mediated processes relevant to chain transfer. While the acetate group in this compound is less reactive in this context than the dithiobenzoate or phenyldithioacetate groups, the potential for this compound to act as a chain transfer agent, particularly under specific reaction conditions or in certain monomer systems, remains an area for further investigation.
Modification of Material Properties through this compound Incorporation
The incorporation of this compound into polymer matrices leads to significant modifications of their material properties. As a reactive diluent in epoxy flooring compounds, it not only reduces viscosity for easier application but also contributes to a harder material with good impact and chemical resistance. google.com The resulting properties are comparable to those of phenolic resins, but at a lower cost. google.com
In furfural-epoxy systems, replacing a portion of the phenolic monomer with a mixture of furfural and this compound resulted in a notable increase in tensile strength. google.com The following interactive data table illustrates the impact of this substitution on the tensile strength of the material.
These findings underscore the versatility of this compound as an additive for enhancing the performance characteristics of various polymer systems. Its ability to act as a reactive diluent and a reinforcing co-monomer makes it a valuable compound in the development of advanced materials with tailored properties.
Future Research Trajectories and Emerging Areas in P Cumylphenyl Acetate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The chemical industry's increasing focus on environmental stewardship is driving a fundamental shift towards greener and more sustainable manufacturing processes. For p-Cumylphenyl acetate (B1210297), this translates into a departure from conventional synthetic routes, which often rely on stoichiometric reagents and volatile organic solvents, towards methodologies that prioritize atom economy, energy efficiency, and the use of renewable resources.
Future research will likely concentrate on biocatalysis, employing enzymes such as lipases for the esterification of p-cumylphenol. Enzymatic synthesis offers high selectivity under mild reaction conditions, significantly reducing energy consumption and the formation of unwanted byproducts. Another promising avenue is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, aligning with the principles of a circular economy. Research into solid acid catalysts, for instance, could provide a recyclable and less corrosive alternative to traditional liquid acid catalysts used in esterification. The development of synthetic routes utilizing greener solvents, such as supercritical fluids or ionic liquids, will also be a key area of investigation to minimize the environmental footprint of p-Cumylphenyl acetate production.
| Feature | Traditional Synthesis | Potential Sustainable Synthesis |
| Acylating Agent | Acetic Anhydride (B1165640) / Acetyl Chloride | Acetic Acid (with water removal) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Immobilized Lipase, Solid Acid Catalyst |
| Solvent | Dichloromethane, Toluene | Solvent-free, or green solvents (e.g., 2-MeTHF) |
| Byproducts | Acidic waste, salts | Water |
| Energy Input | High temperature reflux | Mild conditions (30-60 °C) |
| Sustainability | Low | High |
Investigation of Previously Unexplored Reaction Pathways and Catalysis
Beyond improving its synthesis, future research will aim to unlock new chemical transformations involving this compound. The exploration of its reactivity under novel catalytic conditions could lead to the discovery of new derivatives with unique properties. For example, investigating its behavior in metal-catalyzed cross-coupling reactions could open pathways to more complex molecular architectures where the this compound moiety serves as a key building block.
The study of its hydrolysis under various conditions, potentially using advanced nanocatalysts, could provide insights into its stability and degradation pathways, which is crucial for environmental and material science applications. researchgate.net Furthermore, its potential as a substrate in transesterification reactions, catalyzed by innovative organometallic complexes or metal acetates, remains a largely unexplored area. atlantis-press.com Such research could lead to the development of novel polymers or specialty chemicals. The goal is to move beyond its current applications and establish this compound as a versatile platform molecule in organic synthesis.
| Reaction Type | Potential Catalyst System | Research Objective |
| C-H Activation/Functionalization | Palladium (Pd), Rhodium (Rh) complexes | Direct modification of the aromatic rings. |
| Catalytic Hydrolysis | Enzyme-mimicking catalysts, Nanomaterials | Controlled cleavage for degradable materials. |
| Transesterification | Lewis acidic catalysts (e.g., Zn, Sn compounds) | Synthesis of novel esters and polyesters. |
| Aminolysis | Organocatalysts | Formation of p-Cumylphenyl amides. |
Integration of this compound Chemistry with Flow Chemistry and Automation
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, consistency, and scalability. nih.govresearchgate.net Applying flow chemistry to the synthesis of this compound can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.govrsc.org The small reactor volumes inherent in flow systems mitigate the risks associated with exothermic reactions and the handling of hazardous materials. researchgate.net
Pairing flow chemistry with automation can further revolutionize research and development. d-nb.info Automated platforms can perform numerous experiments in a high-throughput manner, rapidly screening different catalysts, solvent systems, and reaction conditions. This synergy allows for the rapid optimization of the synthesis of this compound and its derivatives, accelerating the discovery-to-production timeline. Such automated systems can generate vast datasets that can be used to train machine learning models, further enhancing predictive capabilities.
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat & Mass Transfer | Inefficient, potential for hotspots | Highly efficient and uniform |
| Safety | Higher risk with large volumes | Inherently safer with small volumes |
| Scalability | Difficult, requires re-optimization | Straightforward by running longer |
| Control | Limited control over reaction profile | Precise control over parameters |
| Reproducibility | Can be variable batch-to-batch | High consistency and reproducibility |
Advanced Characterization Using Hyphenated Analytical Techniques
A deep understanding of the chemical processes involving this compound requires sophisticated analytical tools. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. iipseries.orgnih.gov These powerful tools provide comprehensive qualitative and quantitative information about complex reaction mixtures.
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for identifying volatile impurities and byproducts in the synthesis of this compound. nih.gov For less volatile or thermally sensitive derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS-MS) offer unparalleled sensitivity and structural information. nih.gov Furthermore, coupling Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) or Fourier-Transform Infrared Spectroscopy (LC-FTIR) can provide real-time, unambiguous structural elucidation of reaction intermediates and products without the need for offline isolation. nih.govijarnd.com The application of these advanced analytical methods will be crucial for quality control, reaction monitoring, and mechanistic studies in future this compound research.
| Hyphenated Technique | Separation Principle | Detection Principle | Application for this compound |
| GC-MS | Volatility / Polarity | Mass-to-charge ratio | Purity analysis, identification of volatile byproducts. nih.gov |
| LC-MS/MS | Polarity / Affinity | Mass-to-charge ratio (with fragmentation) | Analysis of non-volatile derivatives, trace impurity detection. nih.gov |
| LC-NMR | Polarity / Affinity | Nuclear Magnetic Resonance | Unambiguous structure elucidation of isomers and novel products. ijarnd.com |
| LC-FTIR | Polarity / Affinity | Infrared Absorption | Identification of functional groups in reaction intermediates. nih.gov |
Deep Learning and AI Applications in Predicting this compound Reactivity
Artificial intelligence (AI) and deep learning are set to become transformative tools in chemical research. pku.edu.cn For this compound, these technologies offer the potential to predict its chemical behavior and accelerate the discovery of new applications and synthetic routes. By training algorithms on vast datasets of known chemical reactions, AI models can predict the outcome of unexplored reactions involving this compound with increasing accuracy. nih.govchemrxiv.org
| AI/Deep Learning Application | Description | Potential Impact on this compound Chemistry |
| Reaction Outcome Prediction | Models predict products and yields of a reaction. nih.govchemrxiv.org | Reduces trial-and-error experimentation; accelerates discovery of new derivatives. |
| Condition Optimization | Algorithms identify optimal temperature, solvent, and catalyst. chemrxiv.org | Minimizes resource use and improves efficiency of synthesis. |
| Retrosynthesis Planning | AI suggests synthetic routes from target molecule to starting materials. | Proposes novel and more efficient synthetic pathways. |
| Property Prediction | Models forecast physical, chemical, and biological properties. | Guides the design of new molecules with desired functionalities. |
| Mechanism Elucidation | AI analyzes data to propose step-by-step reaction pathways. arxiv.org | Provides fundamental understanding of reactivity for better control. |
Q & A
Q. What are the established synthetic routes for p-Cumylphenyl acetate, and what are their comparative advantages?
Methodological Answer: The synthesis typically involves acetylation of p-cumylphenol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid or pyridine). Alternative routes may employ microwave-assisted esterification to reduce reaction time . Researchers should compare yields, purity, and scalability across methods, prioritizing solvent selection (e.g., anhydrous conditions to avoid hydrolysis) and catalyst efficiency.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester linkage formation and aromatic substitution patterns. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies carbonyl (C=O) stretching at ~1740 cm⁻¹. Cross-referencing with computational simulations (e.g., DFT) improves spectral assignment accuracy .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
Methodological Answer: Refer to Safety Data Sheets (SDS) for CAS 2628-16-2, which outline hazards such as skin irritation. Use fume hoods during synthesis, wear nitrile gloves, and employ spill containment measures. First-aid procedures require immediate flushing of exposed areas with water and medical consultation for persistent symptoms .
Advanced Research Questions
Q. What experimental strategies address low solubility of this compound in aqueous media for biological studies?
Methodological Answer: Co-solvents (e.g., DMSO or ethanol) or micellar encapsulation using non-ionic surfactants (e.g., Tween-80) enhance solubility. For in vivo applications, nanoemulsion formulations with lipid carriers (e.g., liposomes) improve bioavailability. Stability studies under varying pH and temperature conditions are essential to validate these approaches .
Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?
Methodological Answer: Contradictions often arise from impurities or tautomeric equilibria. Perform High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Replicate analyses under controlled conditions (e.g., deuterated solvents, standardized concentrations) and compare with computational predictions .
Q. What advanced statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?
Methodological Answer: Nonlinear regression models (e.g., Hill equation) quantify IC₅₀/EC₅₀ values. Bootstrap resampling assesses confidence intervals, while ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares treatment groups. Ensure biological replicates (n ≥ 3) and account for covariates like cell line variability .
Q. How does this compound interact with lipid bilayers in membrane dynamics studies?
Methodological Answer: Employ fluorescence anisotropy or calorimetry (DSC) to measure membrane fluidity changes. Molecular dynamics simulations predict insertion mechanisms, while Langmuir trough experiments assess monolayer compression isotherms. Compare results with structurally similar esters (e.g., cholesteryl acetate) to isolate substituent effects .
Data Interpretation and Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound derivatives across laboratories?
Methodological Answer: Document reaction parameters (e.g., temperature, stirring rate) meticulously. Use certified reference materials for calibration and share raw spectral data via repositories like Zenodo. Collaborative validation through inter-lab studies identifies protocol inconsistencies .
Q. How should researchers contextualize conflicting findings about this compound’s metabolic stability?
Methodological Answer: Conduct comparative assays (e.g., liver microsome stability tests) under standardized conditions. Meta-analyses of published data should account for variables like species-specific enzyme activity or incubation times. Transparent reporting of negative results reduces publication bias .
Future Directions
Q. What novel applications of this compound are emerging in targeted drug delivery systems?
Methodological Answer: Its lipophilic nature supports use in prodrug formulations for enhanced blood-brain barrier penetration. Functionalization with pH-sensitive linkers enables tumor-specific drug release. Collaborate with pharmacologists to evaluate in vivo efficacy and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
